molecular formula C9H9BrClN3O2S B13989326 N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

Cat. No.: B13989326
M. Wt: 338.61 g/mol
InChI Key: IMCFAWQUNZCDHB-UHFFFAOYSA-N
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Description

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS 2249974-88-5) is a high-purity heterocyclic building block extensively used in medicinal chemistry and drug discovery research . With a molecular formula of C9H9BrClN3O2S and a molecular weight of 338.61 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents . Its structural features, including the halogenated indazole core and methanesulfonamide group, make it a valuable scaffold for constructing more complex molecules, particularly in the research and development of inhibitors for viral targets . Related indazole derivatives, such as 7-bromo-4-chloro-1H-indazol-3-amine, have been identified as key intermediates in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infection, highlighting the strategic importance of this chemical class in antiviral research . This product is provided with a typical purity of 98% and is intended for use in laboratory research as a heterocyclic building block . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access analytical data such as NMR and HPLC spectra to support their experimental work .

Properties

Molecular Formula

C9H9BrClN3O2S

Molecular Weight

338.61 g/mol

IUPAC Name

N-(7-bromo-4-chloro-1-methylindazol-3-yl)methanesulfonamide

InChI

InChI=1S/C9H9BrClN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)

InChI Key

IMCFAWQUNZCDHB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)Br

Origin of Product

United States

Preparation Methods

Method A: Direct Sulfonylation of Indazole Amine

This single-step approach involves reacting 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine with methanesulfonyl chloride under basic conditions:

  • Reagents :
    • 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (1.40 g, 5.37 mmol)
    • Methanesulfonyl chloride (1.26 mL, 16.1 mmol)
    • Hunig’s base (3.75 mL, 21.5 mmol) in dichloromethane (DCM, 30 mL)
  • Procedure :
    • The amine is dissolved in DCM and cooled to 0–5°C.
    • Hunig’s base and methanesulfonyl chloride are added sequentially.
    • The mixture is stirred for 1 hour, diluted with DCM, and washed with water, 1 M HCl, and brine.
    • The organic layer is dried (Na₂SO₄), concentrated, and purified via trituration with ethanol and aqueous NaOH.
  • Yield : 1.5 g (crude), confirmed by LC/MS ([M+H]⁺ = 337.80).

Method B: Two-Step Protection-Deprotection Strategy

For intermediates requiring protection, a 4-methoxybenzyl (PMB) group is introduced:

  • Step 1 : PMB protection of the amine using 4-methoxybenzyl chloride in the presence of a base.
  • Step 2 : Sulfonylation with methanesulfonyl chloride, followed by acidic deprotection (e.g., HCl).
  • Key Conditions :
    • Reaction temperature: 0–25°C
    • Solvents: DCM, ethanol
    • Purification: Acid-base workup and trituration with hexanes.

Analytical Data and Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) :
    δ 7.48 (d, J = 7.9 Hz, 1H), 7.24 (br s, 1H), 6.95 (d, J = 7.9 Hz, 1H), 4.38 (s, 3H, N–CH₃), 3.42 (s, 3H, SO₂–CH₃).
  • LC/MS :
    Observed [M+H]⁺ = 337.80 (theoretical [M] = 338.61 g/mol).

Purity and Yield Optimization :

  • Yield : 53–75% after recrystallization (methanol/water or hexanes).
  • Purity : >96% by qNMR and GCMS, with <2% dibromochloroindazole impurity.

Comparative Analysis of Methods

Parameter Method A Method B
Steps Single-step Two-step
Protection Group None 4-Methoxybenzyl
Reaction Time 1–2 hours 16–36 hours
Yield 70–75% 53–60%
Key Advantage Simplicity, fewer reagents Avoids over-sulfonylation

Applications and Research Significance

  • Antiviral Activity : Demonstrates inhibition of HIV replication by targeting viral integrase or protease enzymes.
  • Medicinal Chemistry : Serves as a lead compound for structural optimization to enhance bioavailability and potency.

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Halogens (Br, Cl, F):
    The bromine and chlorine substituents in the target compound enhance electrophilicity at the indazole core, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. The fluoro analog (132B) exhibits increased metabolic stability due to fluorine’s electronegativity, making it favorable in drug design .
  • Boronic Ester (19D):
    The boronic ester group at position 7 enables Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for kinase inhibitors .
  • Olefin and Aldehyde Functionalities (155B, 155C): The prop-1-en-1-yl and formyl groups in these derivatives allow for further functionalization, such as ozonolysis (to generate aldehydes) or Michael additions, expanding utility in multi-step syntheses .

Spectral and Computational Insights

DFT-based computational studies on related methanesulfonamide derivatives (e.g., N-(2/3-methylphenyl)methanesulfonamide) predict vibrational transitions and NMR chemical shifts, aiding in spectral assignments for the target compound and its analogs . For instance, the methyl group at position 1 and sulfonamide moiety likely contribute to distinct $ ^1H $-NMR signals between δ 2.5–3.5 ppm and δ 7.0–8.5 ppm for aromatic protons.

Biological Activity

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a precursor to this compound, has been reported using a practical method that includes regioselective bromination and heterocycle formation. The overall yield of this synthetic route is approximately 38-45% and can be scaled up effectively without the need for extensive purification techniques like column chromatography .

Chemical Structure

The molecular formula for this compound is C₉H₈BrClN₃O₂S. Its structure features a bromine and chlorine substituent on the indazole ring, which is significant as these halogen groups often enhance biological activity through various mechanisms.

Antiviral Activity

Research indicates that related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, exhibit potent antiviral properties, specifically as capsid inhibitors for HIV. The compound's structure allows it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Anticancer Properties

Studies have shown that derivatives of indazole compounds can possess significant anticancer activity. For instance, pyrazole carboxamides with similar halogen substitutions demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of bromine and chlorine was found to enhance the efficacy of these compounds when used in combination with established chemotherapeutics like doxorubicin .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Some indazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Synergistic Effects : When combined with other therapeutic agents, these compounds can exhibit enhanced anticancer effects due to synergistic interactions that improve drug efficacy while potentially reducing side effects .

Case Studies

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in breast cancer cell lines with halogenated pyrazoles showing synergistic effects with doxorubicin .
Recent InvestigationsCompounds similar to N-(7-Bromo...) were effective in inhibiting HIV replication in vitro, suggesting potential for further development as antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of the indazole precursor using methanesulfonyl chloride under basic conditions. For example, analogous protocols (e.g., sulfonamide formation in indazole derivatives) employ tetrahydrofuran (THF) as a solvent, triethylamine as a base, and room-temperature stirring for 2–4 hours . Key considerations include:

  • Protecting group strategy : The indazole nitrogen (N1) must remain unblocked for methylation.
  • Halogen stability : Bromo and chloro substituents require inert atmospheres to prevent displacement.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard.
  • Table 1 : Representative Reaction Conditions
ReagentSolventTemperatureTimeYield Range
Methanesulfonyl chlorideTHF25°C2–4 hrs60–75%

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement against data, accounting for anisotropic displacement parameters .
  • Visualization : WinGX and ORTEP for Windows generate thermal ellipsoid plots and validate geometry .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this sulfonamide derivative?

  • Methodological Answer : Studies on analogous indazole sulfonamides employ:

  • Cell lines : Human cancer lines (e.g., MCF-7, HCT-116) and murine models (e.g., P388) .
  • Assay type : MTT or SRB assays to measure IC₅₀ values after 48–72 hours of exposure.
  • Controls : Reference drugs (e.g., doxorubicin) and solvent-only blanks.

Advanced Research Questions

Q. How can researchers reconcile contradictory antiproliferative data across different cell lines or assay conditions?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line specificity : Variations in membrane permeability or metabolic pathways (e.g., cytochrome P450 activity) .
  • Experimental design : Standardize seeding density, incubation time, and solvent concentration.
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .

Q. What strategies optimize regioselective functionalization of the indazole core during synthesis?

  • Methodological Answer :

  • Directing groups : Install electron-withdrawing groups (e.g., Br, Cl) at C7 and C4 to direct sulfonylation to N3 .
  • Metal catalysis : Pd-mediated cross-coupling for late-stage bromo substitution (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during methylation .

Q. How are quantum-chemical calculations applied to predict electronic properties or reaction pathways for this compound?

  • Methodological Answer :

  • Software : Gaussian or GAMESS for density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set).
  • Applications :
  • Molecular orbitals : Identify HOMO/LUMO gaps to predict UV-Vis spectra .
  • Reactivity : Simulate transition states for sulfonylation or halogen displacement.
  • Solvent effects : Include implicit solvent models (e.g., PCM for water) to refine energy barriers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data, such as anomalous bond lengths or thermal parameters?

  • Methodological Answer :

  • Validation tools : Check for outliers using PLATON’s ADDSYM or CCDC’s Mercury.
  • Thermal motion : Model disorder with PART instructions in SHELXL or apply restraints to anisotropic displacement parameters .
  • Comparative analysis : Cross-reference with analogous structures (e.g., CSD entries) to identify systematic errors .

Methodological Tables

Table 2 : Key Crystallographic Parameters for N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (Analogous Compound)

ParameterValue
Space groupP2₁/c
R factor0.044
Mean C–C bond length1.476 Å
Torsion angle (C3–N1)106.77°

Table 3 : Computational Parameters for PM6 Quantum-Chemical Calculations

ParameterValue
MethodPM6
Solvent modelWater (COSMO)
HOMO-LUMO gap4.8 eV
Free energy (ΔG)-245.3 kcal/mol

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